![molecular formula C22H20N6O B2482644 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034475-98-2](/img/structure/B2482644.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide” often involves complex organic reactions. For instance, compounds with benzimidazole and pyrimidine moieties have been synthesized through reactions that include conventional methods starting from benzotriazole or aminopyridine as starting materials (Sharma, Samadhiya, Srivastava, & Srivastava, 2011). These processes typically require specific reactants, catalysts, and conditions to achieve the desired product with high yield and purity.
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals detailed insights into their configuration and conformation. X-ray crystallography and Density Functional Theory (DFT) studies, for instance, have been utilized to understand the crystal and molecular structures of related benzimidazole-carboxylate compounds, providing a foundation for understanding the structural characteristics of our compound of interest (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Chemical Reactions and Properties
Compounds within this chemical family participate in various chemical reactions, reflecting their reactive nature. For example, guanidine derivatives have been synthesized through reactions involving carbamothioyl benzamides, indicating the potential for diverse chemical transformations that could be applied to our compound (Balewski & Kornicka, 2021). Such reactions are crucial for the modification and derivatization of the molecule for different scientific applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the application and handling of the compound. While specific data on “N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide” may not be readily available, studies on related compounds provide valuable insights. For example, the study of crystal and molecular structures through X-ray and DFT analyses offers an understanding of the physical characteristics that can influence the compound’s behavior in different environments (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functionalization, are key to determining the compound's applicability in different scientific fields. Research on similar compounds indicates a wide range of chemical behaviors, such as the formation of guanidine derivatives and involvement in Suzuki coupling reactions, which could be relevant to the chemical properties of “N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide” (Balewski & Kornicka, 2021).
Wissenschaftliche Forschungsanwendungen
Antitubercular Applications
N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide, a benzimidazole analogue, is reported to have antitubercular properties. This compound, which is structurally related to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, demonstrates in vitro antimycobacterial activity, particularly against Mycobacterium smegmatis (Richter et al., 2022).
Anticancer Properties
A series of compounds bearing a benzimidazole moiety, similar to the compound , have been synthesized and evaluated for their anticancer activities. These compounds have shown significant results against various human cancer cell lines, such as colorectal, liver, and ovarian cancers. The compounds exhibit inhibitory activities against Aurora A kinase and KSP, important targets in cancer therapy (Abd El-All et al., 2015).
Antiviral Activity
A class of compounds, structurally related to the benzimidazoles, has been designed for testing as antirhinovirus agents. These compounds demonstrate strong antiviral activity and minimal cellular toxicity. This indicates the potential of benzimidazole analogues, like N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, in antiviral research (Hamdouchi et al., 1999).
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(23-11-20-26-17-8-4-5-9-18(17)27-20)16-12-28(13-16)21-10-19(24-14-25-21)15-6-2-1-3-7-15/h1-10,14,16H,11-13H2,(H,23,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHOGUOQTVHINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)
![N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide](/img/structure/B2482563.png)
![N-(2-Methoxy-2-phenylbutyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2482564.png)

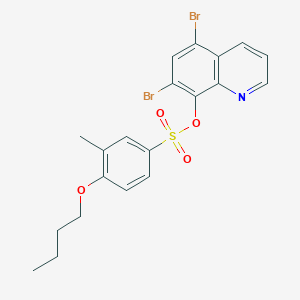
![1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2482570.png)
![2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2482571.png)
![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2482575.png)
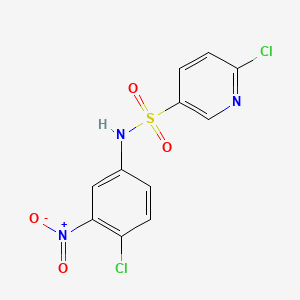
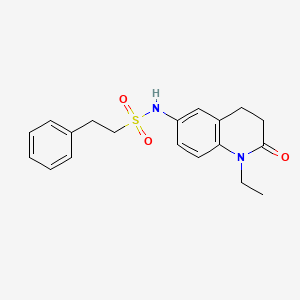
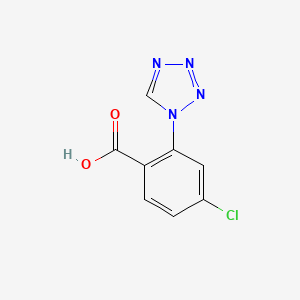
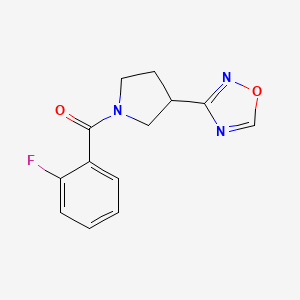
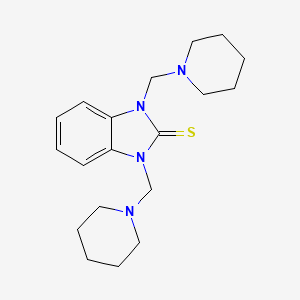
![N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2482584.png)